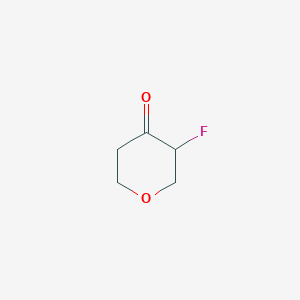
3-Fluorodihydro-2H-pyran-4(3H)-one
説明
3-Fluorodihydro-2H-pyran-4(3H)-one, also known as 3-FDP, is a synthetic compound that has been studied for its potential applications in medicine and scientific research. It is a fluorinated heterocyclic compound that belongs to the pyran class of compounds. It is composed of a five-membered ring with a single oxygen atom and three fluorine atoms. 3-FDP is a colorless, odorless and water-soluble solid with a melting point of 112-114°C.
科学的研究の応用
Conformational Analysis
3-Fluorodihydro-2H-pyran-4(3H)-one has been studied for its conformational properties. Silva et al. (2014) investigated the conformational preferences of 2-fluorocyclohexanone and its modification into 3-fluorodihydro-2H-pyran-4(3H)-one, which was expected to create a gauche effect. However, they found that the introduction of an endocyclic oxygen did not significantly change the conformational populations both in the gas phase and solution due to the influence of the carbonyl group and hyperconjugation in the equatorial conformer (Silva, Andrade, Silla, Duarte, Rittner, & Freitas, 2014).
Synthesis of Fluorinated Derivatives
Xu et al. (2015) described the one-pot, multi-component synthesis of functionalized 3-fluoro-2,3-dihydro-4H-pyran derivatives. These derivatives were synthesized from ethyl 2-fluoroacetoacetate, malononitrile, and aromatic aldehydes, catalyzed by NaOH. This method demonstrated an efficient pathway for synthesizing fluorinated pyran derivatives (Xu, Shi, Zhou, Wang, Zhang, Song, & Deng, 2015).
Fluorination Cyclizations
Launay et al. (2010) explored the Prins reaction using BF3·OEt2 as a Lewis acid for the synthesis of 4-fluoro-pyrans and -piperidines. This study extended the Prins fluorination methodology for generating the C–F bond in heterocycles, demonstrating the versatility of fluorinated pyrans in organic synthesis (Launay, Slawin, & O'Hagan, 2010).
Photophysical Properties
Delbaere et al. (2001) investigated the kinetic and structural behavior of a photochromic compound, 3-(2-fluorophenyl)-3-phenyl-3H-naphtho[2,1-b]pyran (F-Py), using nuclear magnetic resonance spectroscopy. Their work contributed to understanding the photochromic systems and the role of fluorinated pyrans in such systems (Delbaere, Micheau, Teral, Bochu, Campredon, & Vermeersch, 2001).
特性
IUPAC Name |
3-fluorooxan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FO2/c6-4-3-8-2-1-5(4)7/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QORMSHMHGGKSSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00634788 | |
| Record name | 3-Fluorooxan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00634788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluorodihydro-2H-pyran-4(3H)-one | |
CAS RN |
624734-19-6 | |
| Record name | 3-Fluorooxan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00634788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-fluorooxan-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why doesn't the endocyclic oxygen in 3-fluorodihydro-2H-pyran-4(3H)-one induce a strong gauche effect as initially expected?
A1: While the introduction of an endocyclic oxygen in 2-fluorocyclohexanone to form 3-fluorodihydro-2H-pyran-4(3H)-one could theoretically create a gauche effect in the axial conformer, the study demonstrated that this effect is not significant. [] This is because the carbonyl group in the molecule plays a crucial role. It participates in hyperconjugation with the rest of the molecule when the fluorine atom is in the equatorial position. This hyperconjugation stabilizes the equatorial conformer, even though there is a strong dipole-dipole repulsion between the fluorine atom and the carbonyl group. [] Therefore, the conformational preference for 3-fluorodihydro-2H-pyran-4(3H)-one does not shift significantly towards the axial conformer as would be expected with a strong gauche effect.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-Methylbenzo[d]oxazole-5-carboxylic acid](/img/structure/B1359678.png)








